2-(Methoxymethyl)-1h-imidazole-4-carboxylic acid hydrochloride
Description
2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride is an imidazole derivative featuring a methoxymethyl group at position 2 and a carboxylic acid group at position 4, in its hydrochloride salt form. The compound’s structure enhances solubility in polar solvents due to the hydrophilic carboxylic acid and hydrochloride components. Its molecular formula is inferred as C₆H₉ClN₂O₃ (molecular weight ≈ 192.5 g/mol), based on structural analysis .
Imidazole derivatives are pivotal in medicinal chemistry due to their versatile biological activity, including enzyme inhibition and receptor modulation. This compound is likely utilized as a synthetic intermediate in pharmaceutical research, though specific applications require further study.
Properties
Molecular Formula |
C6H9ClN2O3 |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-(methoxymethyl)-1H-imidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-11-3-5-7-2-4(8-5)6(9)10;/h2H,3H2,1H3,(H,7,8)(H,9,10);1H |
InChI Key |
UYDLNQYJKYUFBU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=C(N1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Synthesis of 1H-Imidazole-4-carboxylic Acid Precursors
A patented method describes the catalytic synthesis of 1H-imidazole-4-carboxylic acid starting from acetyl glycine ethyl ester through a sequence of reactions including enolization, cyclization, catalytic oxidation desulfurization, and hydrolysis. The key steps are:
Step 1: Preparation of 2-sulfhydryl-4-imidazole-ethyl formate by reacting acetyl glycine ethyl ester with sodium ethylate and ethyl formate in methyl acetate solvent, followed by addition of potassium thiocyanate and copper bath catalysis.
Step 2: Conversion of the above intermediate to 1H-imidazole-4-ethyl formate using an inorganic salt composite catalyst (barium sulfate, ferric nitrate, iron sulfate) in toluene at 60–75°C.
Step 3: Hydrolysis of 1H-imidazole-4-ethyl formate with potassium hydroxide solution at 25–30°C, acidification with sulfuric acid to pH 1–2, filtration, and recrystallization to yield 1H-imidazole-4-carboxylic acid.
This 1H-imidazole-4-carboxylic acid intermediate is a crucial precursor for further functionalization.
Carboxylation of Imidazole Derivatives with Carbon Dioxide
Another method involves direct carboxylation of imidazole derivatives using carbon dioxide and alkali metal carbonates under elevated temperature (140–230°C) and pressure (2–350 bar) conditions. This approach yields imidazole-4(5)-monocarboxylic acids and their salts without the need for metal catalysts or harsh acidic treatments. The reaction can be performed in the absence of organic solvents or water, or in the presence of solvents like methanol or dimethylformamide. The product is isolated by filtration after suspending the reaction mixture in water, typically as a water-soluble salt.
Introduction of the Methoxymethyl Group and Hydrochloride Salt Formation
The methoxymethyl substituent at the 2-position can be introduced by alkylation reactions starting from 1H-imidazole-4-carboxylic acid or its derivatives. Although detailed stepwise synthesis for this specific substitution is limited in the literature, typical synthetic organic protocols involve:
Protection of the imidazole nitrogen if necessary.
Alkylation at the 2-position using methoxymethyl chloride or related reagents under controlled conditions.
Subsequent conversion to the hydrochloride salt by treatment with hydrochloric acid in suitable solvents.
A commercial source describes the synthesis of 2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride starting from simpler imidazole derivatives, emphasizing the importance of controlled temperature, pH, catalysts, and solvents to achieve high purity and yield.
Related Synthetic Procedures for Imidazole-4-carboxylic Acid Derivatives
Several experimental procedures involving 1H-imidazole-4-carboxylic acid provide insights into coupling and functional group transformations relevant for preparing substituted imidazole carboxylic acids:
Conversion of 1H-imidazole-4-carboxylic acid to its acid chloride derivative using thionyl chloride under reflux for extended periods (up to 72 hours) with high yields (~94%).
Coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and benzotriazole derivatives in solvents like dimethylformamide or dichloromethane at room temperature to form amide or ester derivatives.
Formation of hydrochloride salts by treatment with hydrochloric acid in ethyl acetate or ethanol.
These procedures demonstrate the feasibility of functionalizing the imidazole ring and carboxylic acid group under mild conditions, which can be adapted for methoxymethyl substitution and hydrochloride salt formation.
- Data Table: Summary of Key Preparation Parameters
The catalytic synthesis method using inorganic salt composite catalysts provides a practical route to imidazole-4-carboxylic acid intermediates with potential for scale-up due to mild reaction conditions and relatively simple reagents.
Carboxylation with carbon dioxide and alkali metal carbonates offers an economical and environmentally friendly alternative, eliminating the need for metal catalysts and harsh acidic conditions, with good yields and purity.
Functionalization of the imidazole ring, including methoxymethyl substitution, typically requires careful control of reaction conditions to ensure regioselectivity and to avoid side reactions. The use of carbodiimide coupling agents and acid chloride intermediates facilitates the introduction of various substituents and subsequent salt formation.
The hydrochloride salt form enhances the compound's stability and solubility, which is advantageous for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1h-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazole derivatives.
Scientific Research Applications
2-(Methoxymethyl)-1h-imidazole-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1h-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group and carboxylic acid functionality may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 2 of the imidazole ring critically determines the compound’s properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Imidazole Derivatives
Key Research Findings
Solubility and Stability :
- The methoxymethyl group in the target compound balances hydrophilicity and steric effects, likely improving solubility compared to the methyl analog (126.11 g/mol), which lacks polar substituents .
- In contrast, the chloromethyl derivative (197.02 g/mol) exhibits higher reactivity due to the labile Cl atom, enabling cross-coupling or nucleophilic substitution reactions .
Biological Relevance :
- Aryl-substituted analogs (e.g., 3-chlorophenyl , 259.09 g/mol) demonstrate enhanced π-π stacking interactions, making them candidates for targeting aromatic-rich enzyme active sites .
- The pyrimidinyl derivative (263.08 g/mol) may act as a kinase inhibitor due to its resemblance to purine-based scaffolds .
Synthetic Utility :
- The hydrochloride salt form of the target compound facilitates purification and handling in solid-phase synthesis.
- Chloromethyl and methoxymethyl groups serve as versatile handles for introducing functional groups (e.g., amines, thiols) via substitution reactions .
Biological Activity
2-(Methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H8ClN3O3
- Molecular Weight : 195.60 g/mol
- CAS Number : 102625-28-5
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial strains, demonstrating promising results in inhibiting growth .
- Anticancer Properties : The compound is being investigated for its potential as an anticancer agent. Its structural similarity to other imidazole derivatives known for their anticancer effects suggests it may interact with cellular pathways involved in tumor growth and proliferation .
- Enzyme Inhibition : It has been identified as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in various malignancies. Inhibition of HO-1 may enhance the efficacy of existing cancer therapies by promoting apoptosis in cancer cells .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. The imidazole ring facilitates hydrogen bonding with amino acids in target proteins, potentially modulating their activity. For instance, studies have indicated that it may bind to critical residues in enzymes such as HO-1, leading to altered enzymatic activity and subsequent biological effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazole derivatives, including this compound:
- Antimicrobial Studies :
- Anticancer Research :
- Enzyme Interaction Studies :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Enzyme Target |
|---|---|---|---|---|
| This compound | Imidazole derivative | High (MIC < 50 µM) | Moderate (IC50 = 10 µM) | HO-1 |
| Imidazole | Simple imidazole | Moderate (MIC = 100 µM) | Low | None identified |
| Other imidazole derivatives | Various | Variable | High (some > 5 µM) | Various |
Q & A
Q. What are the established synthetic routes for 2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride?
The compound can be synthesized via hydrolysis of ester precursors under controlled conditions. For example, ethyl 2-(methoxymethyl)-1H-imidazole-4-carboxylate derivatives are refluxed with sodium hydroxide in ethanol/water, followed by acidification with hydrochloric acid to yield the hydrochloride salt . Reaction optimization includes temperature control (e.g., reflux at 80–100°C) and stoichiometric adjustments to minimize side products. Purification often involves recrystallization or column chromatography.
Q. How is structural characterization performed for this compound?
X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for imidazole derivatives, by analyzing diffraction data . Complementary techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxymethyl group at C2).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 219.06 g/mol).
- Elemental analysis : To validate purity and stoichiometry.
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The hydrochloride salt enhances water solubility compared to the free base. Solubility in polar solvents (e.g., DMSO, methanol) is typically >10 mg/mL. Stability studies indicate degradation under prolonged exposure to light or humidity, necessitating storage at 2–8°C in airtight containers . Thermal decomposition occurs above 200°C, with HCl release observed via TGA.
Advanced Research Questions
Q. How is this compound utilized as a building block in drug discovery?
The imidazole core is a pharmacophore in kinase inhibitors and antiviral agents. For example, the carboxylic acid group facilitates conjugation to amine-containing scaffolds via carbodiimide-mediated coupling (e.g., EDC/HCl). The methoxymethyl side chain can improve metabolic stability in vivo, as seen in analogs of CDK/cyclin inhibitors . Structure-activity relationship (SAR) studies often focus on modifying the substituents at C2 and C4 to optimize target binding .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., 1H vs. 3H imidazole forms) or solvent effects. To address this:
- Perform variable-temperature NMR to identify tautomeric equilibria.
- Cross-validate with computational methods (e.g., DFT-based chemical shift predictions).
- Compare with structurally characterized analogs (e.g., 1-methylimidazole-4-carboxylic acid derivatives) .
Q. What experimental conditions affect the compound’s stability during catalytic reactions?
The hydrochloride salt is susceptible to neutralization in basic conditions, releasing free imidazole. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), use weakly acidic buffers (pH 4–6) to maintain salt integrity. Decomposition under oxidative conditions (e.g., H2O2) necessitates inert atmospheres (N2/Ar) .
Q. Which analytical methods are recommended for quantifying this compound in complex matrices?
Q. What are the reactivity trends of the imidazole ring in this compound?
The C4-carboxylic acid group undergoes nucleophilic substitution (e.g., amidation), while the C2-methoxymethyl group is resistant to hydrolysis under mild conditions. Electrophilic aromatic substitution at C5 is sterically hindered, favoring functionalization via pre-metalated intermediates .
Q. How do toxicity and safety protocols apply to handling this compound?
Acute toxicity data are limited, but imidazole derivatives may irritate mucous membranes. Use PPE (gloves, goggles) and fume hoods during synthesis. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .
Q. What computational tools aid in modeling this compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding modes to enzymes like cytochrome P450. Retrosynthesis tools (e.g., AI-driven platforms) propose synthetic routes using the PISTACHIO/Reaxys databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
